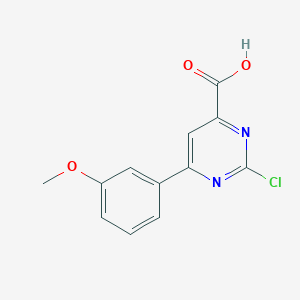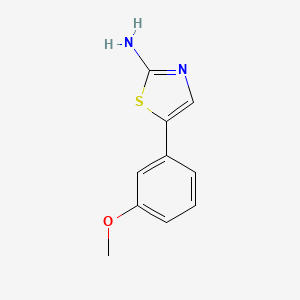
5-(3-Methoxyphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-methoxyaniline with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Common bases used in this reaction include potassium carbonate and sodium hydride.
Industrial Production Methods
Industrial production of thiazole derivatives often employs multi-step synthesis involving the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of aqueous media and microwave-assisted synthesis, are also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of dyes, fungicides, and biocides.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylthiazol-2-amine: Lacks the methoxy group, which may affect its biological activity and solubility.
5-(4-Methoxyphenyl)thiazol-2-amine: Similar structure but with the methoxy group at a different position, potentially altering its reactivity and interactions.
2-Aminothiazole: The parent compound without any phenyl substitution, used as a core structure in many drug molecules.
Uniqueness
5-(3-Methoxyphenyl)thiazol-2-amine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |
Clé InChI |
JOLWNHHMZCLLMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




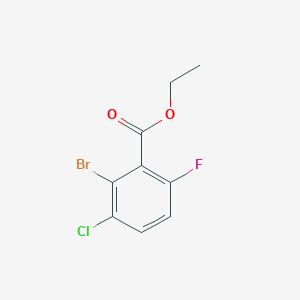
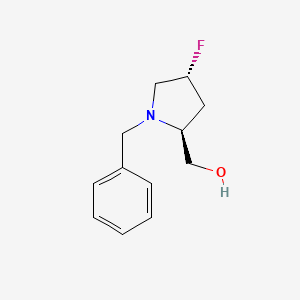

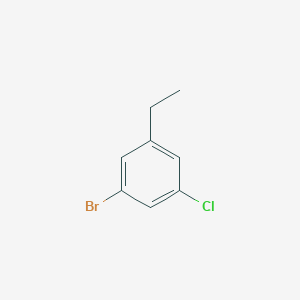

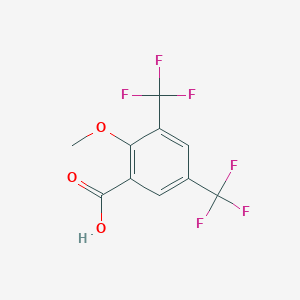
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)

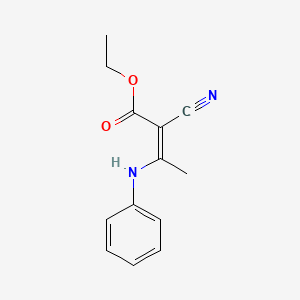
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
